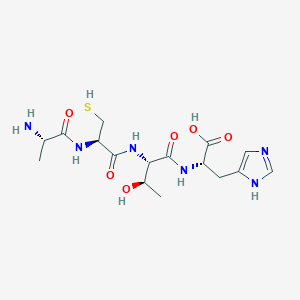![molecular formula C15H28 B14203407 7,7-Dibutylbicyclo[4.1.0]heptane CAS No. 849417-87-4](/img/structure/B14203407.png)
7,7-Dibutylbicyclo[4.1.0]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,7-Dibutylbicyclo[410]heptane is a bicyclic hydrocarbon with a unique structure that includes two butyl groups attached to the seventh carbon of the bicyclo[410]heptane framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Dibutylbicyclo[4.1.0]heptane typically involves the reaction of cyclohexene with butyl lithium, followed by a series of steps to introduce the butyl groups at the seventh carbon position. The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
7,7-Dibutylbicyclo[4.1.0]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can lead to the formation of saturated hydrocarbons.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction can produce saturated hydrocarbons.
Applications De Recherche Scientifique
7,7-Dibutylbicyclo[4.1.0]heptane has several scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and stereochemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 7,7-Dibutylbicyclo[4.1.0]heptane exerts its effects involves interactions with specific molecular targets and pathways. The compound’s unique structure allows it to engage in various chemical reactions, influencing its reactivity and potential applications. Detailed studies on its mechanism of action can provide insights into its behavior in different environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7,7-Dichlorobicyclo[4.1.0]heptane
- 7,7-Dibromobicyclo[4.1.0]heptane
- 7,7-Dimethylbicyclo[4.1.0]heptane
Uniqueness
7,7-Dibutylbicyclo[410]heptane is unique due to the presence of butyl groups, which influence its chemical properties and reactivity
Propriétés
Numéro CAS |
849417-87-4 |
|---|---|
Formule moléculaire |
C15H28 |
Poids moléculaire |
208.38 g/mol |
Nom IUPAC |
7,7-dibutylbicyclo[4.1.0]heptane |
InChI |
InChI=1S/C15H28/c1-3-5-11-15(12-6-4-2)13-9-7-8-10-14(13)15/h13-14H,3-12H2,1-2H3 |
Clé InChI |
QTJFXMOPBLUUHH-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1(C2C1CCCC2)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Cyclohexyl-6-methoxy-2-[(propan-2-yl)oxy]naphthalene-1,4-dione](/img/structure/B14203327.png)

![(3S,4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}-3-ethylpentanal](/img/structure/B14203344.png)


![2-[(2-Methylpropan-2-yl)oxy]-4,5-dihydro-1,3-oxazole;hydrobromide](/img/structure/B14203365.png)
![1,5-Bis[4-(2-hydroxyethoxy)phenyl]penta-1,4-dien-3-one](/img/structure/B14203371.png)
![N-[(Furan-2-yl)methyl]-5-methyl-2-oxo-1,3-dioxane-5-carboxamide](/img/structure/B14203379.png)
![Methanone, (4-chlorophenyl)[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14203387.png)

![2-{2-[1-(4-Chlorophenyl)cyclobutyl]-2-oxoethyl}cyclooct-2-en-1-one](/img/structure/B14203406.png)
![1,3-Dimethoxy-5-[(pent-1-en-3-yl)oxy]benzene](/img/structure/B14203411.png)
![12-(2-Methylpropanoyl)benzo[b]acridine-6,11-dione](/img/structure/B14203414.png)
![(9H-beta-Carbolin-1-yl)(4'-methyl[1,1'-biphenyl]-3-yl)methanone](/img/structure/B14203415.png)
